Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry. This compound is classified under the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 344.8 g/mol. The compound is recognized for its potential applications in drug discovery, particularly due to its structural versatility and biological properties, including anticancer and anti-inflammatory effects .
The synthesis of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves several methodologies that focus on constructing the pyrazolo[1,5-a]pyrimidine framework. Key methods include:
These synthetic routes highlight the adaptability and efficiency of creating complex molecules within this chemical class.
The structure of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate features a fused ring system characteristic of pyrazolo[1,5-a]pyrimidines. The compound's InChI representation is:
This structure includes a chloro-substituted pyridine moiety attached to the pyrazolo-pyrimidine core, contributing to its biological activity .
Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor its function for specific applications.
Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various experimental conditions and formulations.
The applications of ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate span several scientific fields:
Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged scaffold in medicinal chemistry, first gaining prominence in the 1980s with sedative-hypnotic agents like Zaleplon. This fused bicyclic heterocycle combines the hydrogen-bonding capabilities of pyrazole with the π-deficient character of pyrimidine, creating a versatile pharmacophore. The scaffold's trajectory shifted dramatically toward oncology in the 2010s with the discovery that PP cores could achieve high-affinity kinase inhibition. This culminated in 2018-2019 with FDA approvals of first-generation TRK inhibitors Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) for NTRK fusion cancers. The subsequent emergence of resistance mutations (e.g., TRKA-G595R, TRKC-G623R) drove development of second-generation inhibitors like Repotrectinib (TPX-0005), approved in 2023. Crucially, two of these three clinically approved NTRK-targeted drugs feature the PP core, validating its significance in targeted cancer therapy [5]. The structural evolution demonstrates a continuous refinement from early psycholeptics to precision oncology therapeutics, establishing PP as a "validated pharmacophore" in kinase drug discovery.
Table 1: Clinically Significant Pyrazolo[1,5-a]Pyrimidine-Based Kinase Inhibitors
Compound (Brand) | Approval Year | Primary Target(s) | Clinical Indication | Scaffold Position |
---|---|---|---|---|
Larotrectinib (Vitrakvi®) | 2018 | TRK A/B/C | NTRK fusion solid tumors | Core scaffold |
Repotrectinib (Augtyro®) | 2023 | TRK A/B/C, ROS1, ALK | NTRK/ROS1 fusion-positive NSCLC | Core scaffold |
Experimental PP Inhibitors | N/A | TRK, JAK2, EGFR | Various cancers (preclinical/clinical) | Core/Functionalized |
The pyrazolo[1,5-a]pyrimidine core achieves potent kinase inhibition through a unique three-point binding architecture: 1) The pyrazole nitrogen (N1) forms a critical hydrogen bond with the kinase hinge region backbone; 2) The C3-position substituent (e.g., carboxylate, carboxamide) projects into the hydrophobic back pocket; and 3) Substituents at C6 (e.g., aryl/heteroaryl groups) engage with allosteric sites. This binding mode is exemplified by Larotrectinib's interaction with TRKA, where the C3 carboxamide group forms hydrogen bonds with Glu590 and Asp668, while the C5/C7 methyl groups optimize hydrophobic packing [5] [9]. The scaffold's planar rigidity enforces precise spatial orientation of pharmacophoric elements, reducing entropic penalties upon binding. Quantum mechanical studies reveal the PP system's electron-deficient character enhances π-stacking interactions with tyrosine residues near the ATP-binding site. This combination of hydrogen bonding, hydrophobic filling, and π-π stacking enables sub-nanomolar inhibition (IC₅₀ < 5 nM) against TRK kinases for optimized derivatives, as demonstrated by compounds 8a, 8f, 9a, 9b, and 9f [1] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1